In-depth Technical Guide: Structure Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
In-depth Technical Guide: Structure Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a substituted aromatic aldehyde containing a methylated pyrazole ring. The presence of both an aldehyde functional group and a nitrogen-containing heterocyclic ring system makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is the foundational step for any further research and development involving this molecule. This guide details the expected outcomes from standard analytical techniques used for structural elucidation.
Molecular Structure and Properties
The chemical structure of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde consists of a benzaldehyde moiety substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 179055-27-7 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| IUPAC Name | 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde | |
| Predicted XlogP | 1.4 |
Predicted Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the pyrazole protons, and the methyl group protons.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to -CHO |
| ~7.8 | Doublet | 2H | Aromatic protons meta to -CHO |
| ~7.4 | Doublet | 1H | Pyrazole H-5 |
| ~6.8 | Doublet | 1H | Pyrazole H-4 |
| ~3.9 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~152 | Pyrazole C-3 |
| ~139 | Pyrazole C-5 |
| ~137 | Aromatic C (ipso, attached to pyrazole) |
| ~135 | Aromatic C (ipso, attached to -CHO) |
| ~130 | Aromatic CH (ortho to -CHO) |
| ~128 | Aromatic CH (meta to -CHO) |
| ~108 | Pyrazole C-4 |
| ~39 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (methyl) |
| ~2850-2750 | Weak | Aldehyde C-H stretch |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1550 | Medium | Pyrazole ring stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of benzaldehydes typically involves the loss of the hydrogen atom from the aldehyde group, followed by the loss of carbon monoxide.[2][3][4]
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 130 | [M-C₂H₂O]⁺ |
Experimental Protocols
The following are detailed protocols for the key analytical techniques required for the structure elucidation of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.
Synthesis (Proposed)
A plausible synthesis route involves a Vilsmeier-Haack reaction on the hydrazone formed from 4-acetylbenzoic acid and methylhydrazine.[5]
Materials:
-
4-Acetylbenzoic acid
-
Methylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvents (e.g., ethanol, dichloromethane)
-
Sodium bicarbonate
Procedure:
-
Hydrazone Formation: Dissolve 4-acetylbenzoic acid and a molar equivalent of methylhydrazine in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Once complete, cool the reaction mixture and collect the precipitated hydrazone by filtration.
-
Vilsmeier Reagent Preparation: In a separate flask, cool DMF and add POCl₃ dropwise while stirring.
-
Cyclization and Formylation: Add the dried hydrazone to the Vilsmeier reagent. Heat the reaction mixture at 60-80°C for several hours.
-
Work-up: Quench the reaction by pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition:
-
Spectrometer: 101 MHz
-
Pulse Program: Proton-decoupled carbon
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Infrared (IR) Spectroscopy
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
Acquisition:
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
Visualizations
Chemical Structure
Caption: 2D structure of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.
Structure Elucidation Workflow
Caption: Logical workflow for the structure elucidation process.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. Further research would be required to investigate the potential biological effects of this specific molecule.
Conclusion
The structure of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can be confidently elucidated through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide provides the predicted spectral data and detailed experimental protocols necessary for researchers to synthesize and characterize this compound. While based on well-established spectroscopic principles and data from analogous structures, experimental verification remains a crucial step for any future application of this molecule in research and development.
References
- 1. scbt.com [scbt.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 4. scribd.com [scribd.com]
- 5. dovepress.com [dovepress.com]
